molecular formula C15H32O3Si4 B179464 Phenyl trimethicone CAS No. 2116-84-9

Phenyl trimethicone

Cat. No.: B179464
CAS No.: 2116-84-9
M. Wt: 372.75 g/mol
InChI Key: LINXHFKHZLOLEI-UHFFFAOYSA-N
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Description

Phenyl trimethicone is a silicone-based polymer that is used as a lubricant, emollient, and conditioner in a variety of personal care products such as cosmetics, skin care, and hair care products. It has been used in the cosmetic industry for many years due to its unique properties. This compound is a non-toxic and non-irritating ingredient, making it an ideal choice for use in personal care products.

Scientific Research Applications

Cosmetic Applications

Phenyl Trimethicone, a silicon polymer, is commonly used in cosmetic products. Studies have shown its safety as an ingredient in cosmetics, with no significant irritation or sensitization effects on human skin. Its use in cosmetics is considered safe up to a concentration of 5% (International Journal of Toxicology, 1986).

Medical Applications in Vitreoretinal Surgery

A novel heavy tamponade for vitreoretinal surgery has been developed using this compound. This tamponade is biocompatible, optically clear, and has suitable injectability and tamponade efficiency, making it a promising candidate for use in vitreoretinal surgeries (Investigative ophthalmology & visual science, 2013).

Hair Care Research

In hair care research, this compound has been shown to enhance the luster of hair. Instrumental measurement of shine on hair treated with this compound aligns well with subjective assessments, suggesting its effectiveness in improving hair luster (Journal of cosmetic science, 2006).

Chemical Vapor Deposition (CVD) Processes

This compound and related compounds have been investigated for their use in chemical vapor deposition processes. Studies focus on the synthesis, purification, and characterization of these compounds for producing dielectric films of hydrogenated silicon carbide, highlighting their potential in materials science and engineering applications (Modern Electronic Materials, 2015).

Polymerization Research

This compound has been studied in the context of polymerization, such as in the controlled ring-opening polymerization of α-amino acid N-carboxyanhydrides. Its use provides rapid and controlled polymerization, producing functional poly(amino acids) with controllable molecular weights and narrow polydispersity index. This highlights its utility in synthesizing functional polymers for biological applications (Biomacromolecules, 2016).

Future Directions

Phenyl Trimethicone improves the performance of many types of cosmetic formulations . It has an excellent solubility in alcohol and is used as a water repellent additive . It also reduces the tackiness and stickiness of organic ingredients in formulations . It is expected to find more uses in the future .

Biochemical Analysis

Cellular Effects

It is known to improve the performance of most cosmetic formulations , suggesting that it may have some influence on cell function

Molecular Mechanism

It is known to reduce the tendency of formulas to generate foam when shaken , suggesting that it may interact with biomolecules in a way that affects their physical properties

Temporal Effects in Laboratory Settings

It is known to be stable , suggesting that it may have long-term effects on cellular function

Properties

IUPAC Name

trimethyl-[phenyl-bis(trimethylsilyloxy)silyl]oxysilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H32O3Si4/c1-19(2,3)16-22(17-20(4,5)6,18-21(7,8)9)15-13-11-10-12-14-15/h10-14H,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LINXHFKHZLOLEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)O[Si](C1=CC=CC=C1)(O[Si](C)(C)C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H32O3Si4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6051857
Record name 1,1,1,5,5,5-Hexamethyl-3-phenyl-3-(trimethylsilyloxy)trisiloxane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Trisiloxane, 1,1,1,5,5,5-hexamethyl-3-phenyl-3-[(trimethylsilyl)oxy]-
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CAS No.

2116-84-9, 195868-36-1
Record name Phenyltris(trimethylsiloxy)silane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2116-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenyltrimethicone
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URL https://commonchemistry.cas.org/detail?cas_rn=195868-36-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl phenyl polysiloxane
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Record name Phenyl trimethicone
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Record name Trisiloxane, 1,1,1,5,5,5-hexamethyl-3-phenyl-3-[(trimethylsilyl)oxy]-
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Record name 1,1,1,5,5,5-Hexamethyl-3-phenyl-3-(trimethylsilyloxy)trisiloxane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,5,5,5-hexamethyl-3-phenyl-3-[(trimethylsilyl)oxy]trisiloxane
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Record name Poly[oxy(3,3,3-trimethyl-1-phenyldisiloxanylidene)], .alpha.-(trimethylsilyl)-.omega.-[(trimethylsilyl)oxy]
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIS(TRIMETHYLSILOXY)PHENYLSILANE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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